

Application Notes and Protocols: Quantification of Collagen using Picro-Sirius Red Staining

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Compound of Interest

Compound Name: Direct Red 23

CAS No.: 83232-29-5

Cat. No.: B15556877

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Introduction

Collagen is the most abundant protein in the extracellular matrix (ECM) of connective tissues, providing structural integrity and tensile strength.^[1] Its quantification is a critical aspect of research in fibrosis, tissue engineering, and the development of therapeutics targeting ECM remodeling. The Picro-Sirius Red (PSR) staining method is a highly specific and widely used histological technique for the visualization and quantification of collagen fibers in tissue sections.^{[2][3]}

This application note provides a detailed protocol for the Picro-Sirius Red staining technique for collagen quantification. It is important to note that while the user query specified "**Direct Red 23**," the standard and validated dye for this application is Sirius Red F3B (Direct Red 80, C.I. 35780).^{[1][4]} **Direct Red 23** (also known as Pontamine Fast Scarlet 4B) is more commonly used for staining plant cell walls. Therefore, this protocol will focus on the established Picro-Sirius Red method using Direct Red 80.

The PSR method combines the properties of Sirius Red, a strong anionic dye, with picric acid. [2] The elongated sulfonated dye molecules bind to the basic amino acids of collagen, aligning parallel to the long axis of the collagen fibers. This alignment significantly enhances the natural birefringence of collagen when viewed under polarized light, allowing for a more sensitive and specific visualization compared to other methods like van Gieson's stain.[5][6] Under polarized light, thicker type I collagen fibers typically appear yellow-orange, while thinner type III collagen fibers appear green, enabling a semi-quantitative assessment of different collagen types.

Experimental Protocols

I. Reagent Preparation

Picro-Sirius Red Staining Solution:

Reagent	Amount	Catalog Number (Example)
Sirius Red F3B (Direct Red 80)	0.5 g	Sigma-Aldrich: 365548
Saturated Aqueous Picric Acid Solution	500 mL	Sigma-Aldrich: P6744

Procedure:

- Add 0.5 g of Sirius Red F3B powder to 500 mL of saturated aqueous picric acid.
- Stir or shake until the dye is completely dissolved. This solution is stable for an extended period when stored at room temperature and can be reused.[1]

0.5% Acetic Acid Solution:

Reagent	Amount
Glacial Acetic Acid	5 mL
Distilled Water	1 L

Procedure:

- Add 5 mL of glacial acetic acid to 1 L of distilled water and mix thoroughly.

II. Staining Protocol for Paraffin-Embedded Sections

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections cut at a thickness of 4-6 μm .^[2]

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5-10 minutes each.
 - Immerse slides in two changes of 100% ethanol for 2-3 minutes each.
 - Immerse slides in 95% ethanol for 2-3 minutes.
 - Immerse slides in 70% ethanol for 2-3 minutes.
 - Rinse slides in distilled water for 5 minutes.^[1]
- Staining:
 - Completely cover the tissue sections with the Picro-Sirius Red staining solution.
 - Incubate for 60 minutes at room temperature. This incubation time allows for equilibrium staining.^{[1][7]}
- Rinsing:
 - Briefly rinse the slides in two changes of 0.5% acetic acid solution.^[7]
 - Quickly rinse with one change of absolute alcohol.^[7]
- Dehydration and Mounting:
 - Dehydrate the sections in three changes of 100% ethanol for 1-2 minutes each.
 - Clear the slides in two changes of xylene for 2-5 minutes each.
 - Mount the coverslip using a resinous mounting medium.^{[1][8]}

III. Imaging and Quantification

A. Bright-field Microscopy: Under a standard light microscope, collagen fibers will appear red on a pale yellow background from the picric acid. Muscle fibers and cytoplasm will also stain yellow.[7]

B. Polarized Light Microscopy: For more specific visualization and quantification, a polarizing microscope is recommended.

- Collagen fibers will be birefringent (brightly colored against a black background).
- Thicker collagen type I fibers typically appear yellow to orange.[4]
- Thinner collagen type III (reticular) fibers appear green.[4]

C. Image Analysis and Quantification: Image analysis software (e.g., ImageJ with the Colour Deconvolution plugin, or other dedicated pathology software) can be used to quantify the collagen content.[9][10]

- Capture images of the stained sections under consistent lighting conditions.
- Set a color threshold to specifically select the red-stained collagen fibers (for bright-field) or the birefringent fibers (for polarized light).
- Calculate the percentage of the stained area relative to the total tissue area.[10]

Data Presentation

The quantitative data obtained from image analysis can be summarized in a table for easy comparison between different experimental groups.

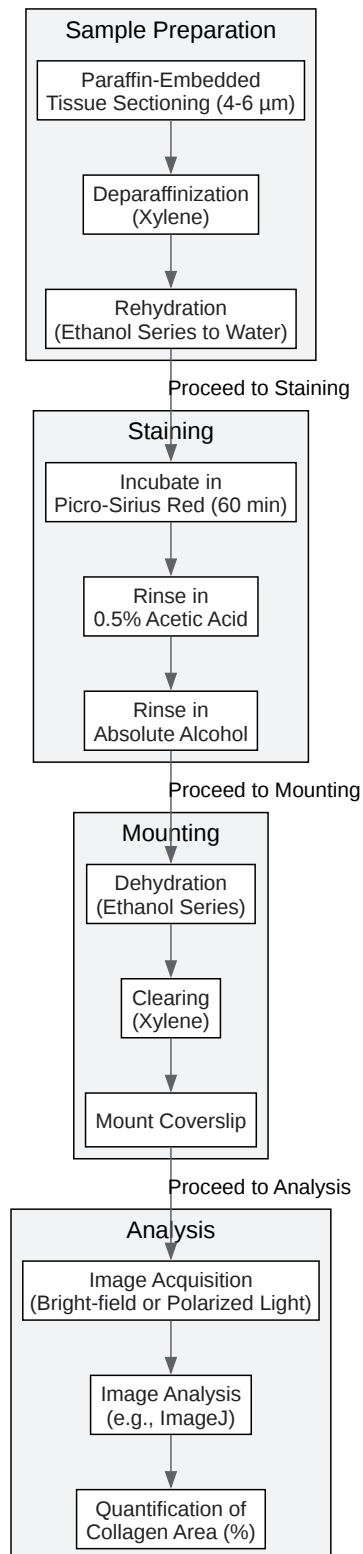
Table 1: Example of Collagen Quantification Data

Group	Treatment	Mean Collagen Area (%)	Standard Deviation	P-value (vs. Control)
1	Control	5.2	1.1	-
2	Drug A	2.8	0.8	<0.05
3	Drug B	4.9	1.3	>0.05

Visualizations

Experimental Workflow

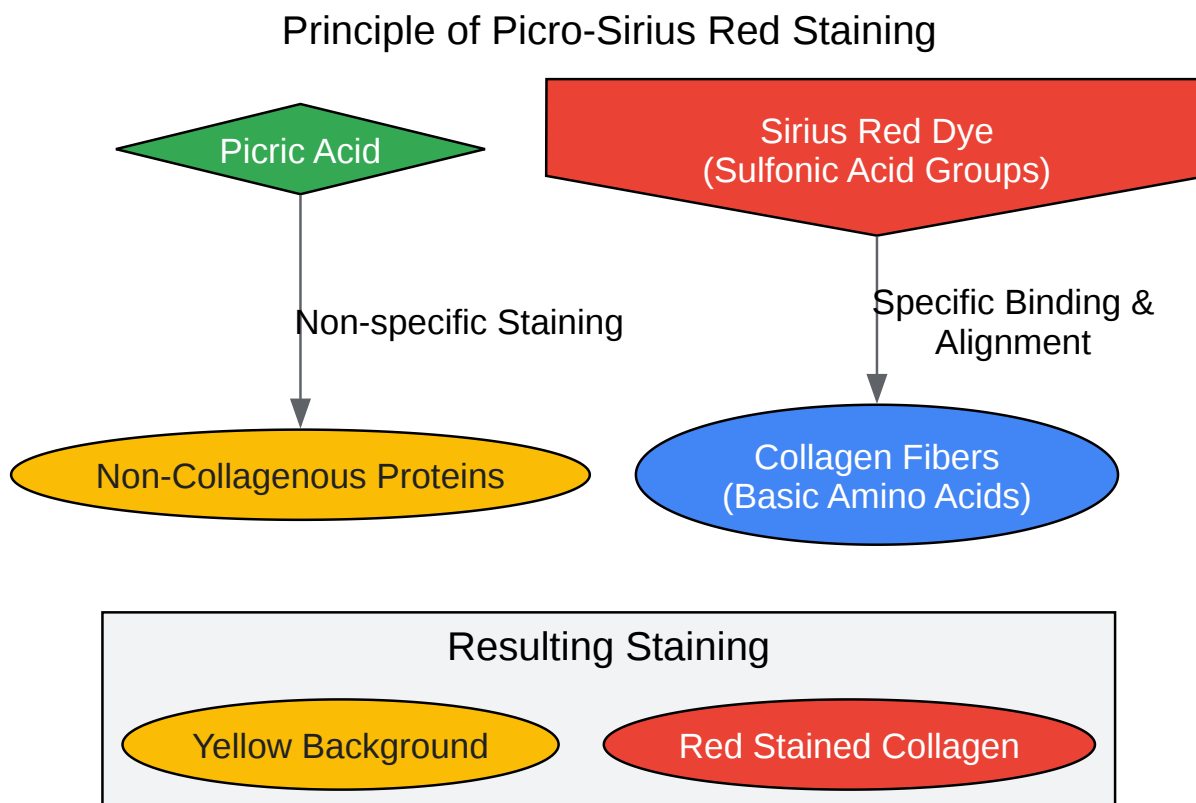
Picro-Sirius Red Staining Workflow



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Caption: Workflow for Picro-Sirius Red staining and collagen quantification.

Principle of Differential Staining



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Caption: Specific binding of Sirius Red to collagen versus picric acid to other proteins.

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